Triglycidyl isocyanurate

Description

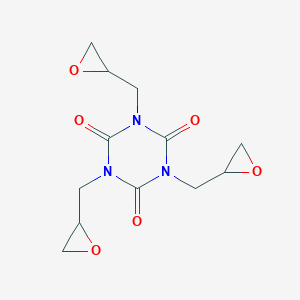

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28825-96-9 | |

| Record name | Triglycidyl isocyanurate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28825-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026262 | |

| Record name | Tris(2,3-epoxypropyl)isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992), Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White crystalline or granular solid; [ACGIH], WHITE POWDER OR GRANULES, White crystalline solid. | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/321 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

> 240 °C, decomposition, BP: 210 °C at 0.2 mm Hg | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °C /Open cup vs. closed cup not specified/, >170 °C c.c. (technical grade) | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties, log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/, In water, 9-10.5 g/L at 25 °C, pH 5-8, In water, <1 mg/mL at 68 °F, Soluble in water, In acetone, 1 g/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.9 (technical grade), Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEROXIRONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Density |

142-144 at 20 °C | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.007 Pa /5.25X10-5 mm Hg/ at 20 °C | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

2451-62-9 | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycidyl isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2451-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglycidyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triglycidyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,3-epoxypropyl)isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris(oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/321 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

203 to 208 °F (NTP, 1992), 95 °C, MP: 203 to 208 °F, Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/, 203-208 °F | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/321 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Triglycidyl Isocyanurate (TGIC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound known for its extensive use as a cross-linking agent in polyester-based powder coatings. Its robust chemical structure imparts excellent thermal stability, weather resistance, and mechanical strength to the cured resins. Beyond its primary industrial applications, the alpha isomer of TGIC, also known as Teroxirone, has been investigated for its antineoplastic and antiangiogenic activities, making its physicochemical properties a subject of interest for researchers in both material science and drug development. This guide provides a comprehensive overview of the core physicochemical properties of TGIC, detailed experimental protocols for their determination, and a visualization of its key chemical reactivity.

Commercial technical-grade TGIC is typically a mixture of two stereoisomers, alpha (α) and beta (β), which possess different physicochemical properties. This variation, along with the purity of the substance, contributes to the range of values reported in the literature for its physical constants.

Physicochemical Data

The physicochemical properties of this compound are summarized in the tables below. The data reflects the variations observed between different grades and isomers.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Grade/Isomer | Source(s) |

| CAS Number | 2451-62-9 | N/A | [1][2][3] |

| Molecular Formula | C₁₂H₁₅N₃O₆ | N/A | [4][5][6] |

| Molecular Weight | 297.27 g/mol | N/A | [4][5][6] |

| Appearance | White to off-white crystalline solid, powder, or granules | Technical | [4][7][8] |

| Odor | Odorless at room temperature | Technical | [1][4] |

| Density | 1.42 - 1.46 g/cm³ at 20 °C | Technical | [9] |

| Vapor Pressure | <0.007 Pa (<5.25 x 10⁻⁵ mmHg) at 20 °C | Technical | [4][10] |

| log Kow (Octanol/Water Partition Coefficient) | -0.8 | Technical | [10] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 9 - 10.5 g/L | 25 | [10] |

| <0.1 g/100 mL | 20 | [11] | |

| Methanol | 7.3% (w/v) | 25 | [1] |

| Toluene | 3% (w/v) | 25 | [1] |

| Isopropanol | 1% (w/v) | 25 | [1] |

| Acetone | Soluble | Not Specified | [5] |

| Methyl Ethyl Ketone (MEK) | Soluble | Not Specified | [5] |

| Ethyl Acetate | Soluble | Not Specified | [5] |

| Dimethylformamide (DMF) | Soluble | Not Specified | [8] |

Table 3: Thermal Properties of this compound

| Property | Value | Grade/Isomer | Source(s) |

| Melting Point | 90 - 125 °C | TEPIC (Technical) | |

| 95 °C | Araldite PT 810 (Technical) | ||

| 105 °C | α-isomer | [9] | |

| 156 °C | β-isomer | [9] | |

| 168 - 172 °C | Not Specified | [5] | |

| Boiling Point | >240 °C (with decomposition) | Not Specified | [10] |

| Autoignition Temperature | >200 °C | Technical | [9] |

| Stability | Stable under recommended storage conditions. May undergo hazardous autopolymerization above 120 °C. | Technical | [2][9] |

| Decomposition | In an aqueous solution, 29% decomposition was observed in 72 hours. When heated at 60 °C for 30 days, the purity of a bulk sample dropped from >99% to 93%. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides. | Not Specified | [2][4][10] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments based on these guidelines.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range.

Method: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered dry TGIC is introduced into a capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube to a height of approximately 3 mm.

-

Apparatus: A melting point apparatus consisting of a heated metal block or a liquid bath (e.g., silicone oil) equipped with a calibrated thermometer or a temperature sensor is used. The apparatus must allow for controlled and uniform heating.

-

Procedure: The capillary tube containing the sample is placed in the heating block or bath. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperatures at which the first signs of melting are observed and at which the last solid particle disappears are recorded. This range represents the melting range of the substance. For TGIC, which can be a mixture of isomers, a melting range is typically observed.

Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.

Method: Flask Method (for solubilities > 10⁻² g/L)

-

Apparatus: A glass flask with a stirrer, a thermostatically controlled water bath or incubator, and an analytical instrument suitable for quantifying TGIC (e.g., High-Performance Liquid Chromatography - HPLC).

-

Procedure: An excess amount of TGIC is added to a known volume of distilled water in the flask. The mixture is agitated in the thermostatically controlled environment (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24 hours). Preliminary tests can be conducted to determine the equilibration time.

-

Separation: After equilibrium is reached, the mixture is allowed to stand to let undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of TGIC in the clear aqueous phase is determined using a suitable analytical method. The analysis is performed in replicate to ensure accuracy.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Method: Static Method

-

Apparatus: A vacuum-tight apparatus consisting of a sample container, a pressure measuring device (manometer), and a temperature-controlled housing.

-

Procedure: A small amount of TGIC is placed in the sample container. The apparatus is evacuated to remove air and any volatile impurities. The sample is then heated to the desired temperature.

-

Equilibration: The system is allowed to reach thermal and pressure equilibrium. At equilibrium, the measured pressure corresponds to the vapor pressure of the substance at that temperature.

-

Measurement: The vapor pressure is measured at a minimum of two different temperatures to establish the vapor pressure curve. For TGIC, due to its low volatility, measurements are typically performed at elevated temperatures.

Density of Solids (OECD Guideline 109)

Density is the mass of a substance per unit volume.

Method: Pycnometer Method

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), a balance, and a thermostat.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with a liquid of known density in which TGIC is insoluble and does not react (e.g., a hydrocarbon solvent), and its mass is determined at a constant temperature.

-

A known mass of TGIC is introduced into the empty, dry pycnometer.

-

The pycnometer containing the TGIC is then filled with the same liquid, and the total mass is determined at the same constant temperature.

-

-

Calculation: The volume of the TGIC sample is calculated from the difference in the mass of the pycnometer filled with the liquid alone and the mass of the pycnometer containing the sample and the liquid. The density is then calculated by dividing the mass of the TGIC sample by its calculated volume.

Visualizations

Cross-linking Reaction of TGIC

This compound is widely used as a cross-linking agent for carboxyl-functional polyester resins in powder coatings. The curing process involves the reaction of the epoxy groups of TGIC with the carboxylic acid groups of the polyester, forming a durable three-dimensional network.

References

- 1. tecmos.com [tecmos.com]

- 2. aksci.com [aksci.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemienterprisesllp.com [chemienterprisesllp.com]

- 6. This compound, (S,S,S)- | C12H15N3O6 | CID 11197252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]

- 10. TGIC 1,3,5-Triglycidyl Isocyanurate C12H15N3O6 CAS No.2451-62-9 White Powder Purity 99%-China Moltec Materials Corp [mat99.com]

- 11. NiuSource [niusource.com]

An In-depth Technical Guide to Triglycidyl Isocyanurate (CAS No. 2451-62-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triglycidyl isocyanurate (TGIC), a significant chemical compound with diverse industrial and research applications. This document details its chemical structure, physicochemical properties, synthesis, applications, and toxicological profile, adhering to stringent data presentation and visualization standards.

Chemical Identity and Structure

This compound, identified by the CAS Number 2451-62-9 , is a heterocyclic epoxy compound. Its structure features a central triazine ring bonded to three glycidyl (epoxypropyl) groups. This trifunctional nature, specifically the three reactive epoxide groups, is fundamental to its primary function as a cross-linking agent.

-

IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[1]

-

Synonyms: TGIC, 1,3,5-Triglycidyl-s-triazinetrione, Isocyanuric Acid Triglycidyl Ester, Tris(2,3-epoxypropyl) isocyanurate[2][3]

-

Molecular Formula: C₁₂H₁₅N₃O₆

Chemical Structure:

Physicochemical Properties

TGIC is a synthetic white crystalline solid, powder, or granule with no discernible odor at room temperature.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Physical State | White powder or granules | [4] |

| CAS Number | 2451-62-9 | |

| Molecular Formula | C₁₂H₁₅N₃O₆ | |

| Molecular Weight | 297.26 g/mol | [1][3] |

| Melting Point | 95-125 °C | [5] |

| Boiling Point | >240 °C (decomposes) | [6] |

| Density | 1.42 g/cm³ | [6] |

| Vapor Pressure | <0.007 Pa at 20 °C | [3] |

| Water Solubility | <0.1 g/100 mL at 20 °C | [7] |

| Log Kow | -0.8 | [3] |

| Flash Point | 170 °C | [5][6] |

Synthesis and Manufacturing

Industrially, TGIC is produced by the reaction of cyanuric acid with an excess of epichlorohydrin.[4][8] The process is typically a two-step synthesis involving an addition reaction followed by dehydrochlorination using a base like sodium hydroxide to form the final epoxy rings.[9][10]

Industrial and Research Applications

The trifunctional epoxide structure of TGIC makes it an effective cross-linking agent. Its primary application is as a curing agent or hardener for polyester powder coatings, enhancing durability, weather resistance, and finish.[4][11] These coatings are used on outdoor products like automotive wheels, lawn furniture, and window frames.

Other significant applications include:

-

Adhesives and Sealants: Used in epoxy-based formulations to improve adhesion and chemical resistance.[12]

-

Electrical Insulating Materials: Incorporated into epoxy resins for manufacturing printed circuit boards and other electrical components.[12]

-

Composites: Employed as a curing agent in the production of strong, rigid epoxy-based composites for aerospace and automotive industries.[12]

-

Research: TGIC has been investigated for its antineoplastic and antiangiogenic activities in cancer research.

Toxicological Profile

TGIC is classified as a hazardous substance with significant health effects. It is toxic if swallowed or inhaled and is a known skin and respiratory sensitizer, capable of causing allergic reactions.[1][4] It can also cause serious eye damage.[4] A primary concern is its classification as a mutagen (Category 1B), indicating it may cause heritable genetic defects.[1][13]

Summary of Toxicological Data:

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 100 - 200 mg/kg | [1] |

| Acute Inhalation Toxicity (LC₅₀) | Rat | Inhalation | >650 mg/m³ (4h) | [1] |

| Skin Irritation | - | Dermal | Causes skin irritation | |

| Eye Irritation | - | Ocular | Causes serious eye damage | [1] |

| Sensitization | Human | Dermal/Inhalation | Skin and respiratory sensitizer | [4] |

| Genotoxicity | In vitro / In vivo | - | Positive in multiple assays; causes heritable mutations | [4] |

| Target Organ Toxicity | - | Repeated Exposure | May cause damage to organs (e.g., renal, lung) | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and interpreting toxicological data. Below is a representative protocol for an in vivo chromosomal aberration study, based on descriptions of experiments conducted with TGIC.[4][14]

Protocol: In Vivo Mammalian Bone Marrow Chromosomal Aberration Test

-

Objective: To assess the potential of TGIC to induce chromosomal damage in mammalian somatic cells.

-

Test System: Male CD-1 mice (or similar rodent model).[14] Groups of at least 10 animals per dose level, including a negative control (vehicle only) and a positive control.

-

Test Substance Preparation: Technical grade TGIC is micronized to an appropriate particle size range (e.g., 2.5 to 3.5 µm) for inhalation exposure.[14]

-

Exposure Regimen:

-

Route: Whole-body inhalation.[14]

-

Dose Levels: A minimum of three dose levels are used (e.g., 2.5, 10, and 50 mg/m³), plus controls.[14] The highest dose should induce some signs of toxicity without causing excessive mortality.

-

Duration: Animals are exposed for 6 hours per day for five consecutive days.[14]

-

-

Sample Collection:

-

Animals are euthanized at a specified time after the final exposure (e.g., 24 hours).

-

A cytostatic agent (e.g., colchicine) is administered intraperitoneally 2-3 hours before euthanasia to arrest cells in metaphase.

-

Both femurs are dissected, and bone marrow is flushed into a centrifuge tube containing a suitable medium.

-

-

Slide Preparation and Analysis:

-

Bone marrow cells undergo hypotonic treatment (e.g., with KCl solution) and are then fixed (e.g., with methanol:acetic acid).

-

The cell suspension is dropped onto clean, cold microscope slides and air-dried.

-

Slides are stained (e.g., with Giemsa stain).

-

At least 100 well-spread metaphases per animal are scored for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and complex rearrangements).

-

-

Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated for each group. Statistical analysis (e.g., Chi-square test) is performed to determine if there is a significant, dose-related increase in aberrations in the TGIC-treated groups compared to the negative control.

References

- 1. aksci.com [aksci.com]

- 2. This compound | 2451-62-9 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CICADS) [inchem.org]

- 5. tecmos.com [tecmos.com]

- 6. This compound Supplier | 2451-62-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 7. TGIC 1,3,5-Triglycidyl Isocyanurate C12H15N3O6 CAS No.2451-62-9 White Powder Purity 99%-China Moltec Materials Corp [mat99.com]

- 8. Crystallization process in synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SYNTHESIS OF this compound | Semantic Scholar [semanticscholar.org]

- 11. rockchemicalsinc.com [rockchemicalsinc.com]

- 12. This compound - Properties, Applications & Affordable Prices [chemienterprisesllp.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]

A Technical Guide to the Synthesis of High-Purity Triglycidyl Isocyanurate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for producing high-purity Triglycidyl isocyanurate (TGIC). This document details the core methodologies, experimental protocols, and purification techniques critical for obtaining TGIC suitable for demanding applications in research, and potentially as a key intermediate in drug development.[1][2] Quantitative data from various synthesis approaches are summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to this compound (TGIC)

This compound is a tri-functional epoxy compound characterized by a symmetrical triazine ring with three glycidyl groups. This structure imparts high reactivity, excellent thermal stability, and superior weather resistance, making it a valuable cross-linking agent in various industrial applications, including powder coatings and electrical insulation materials. In the realm of life sciences, TGIC has been investigated for its antineoplastic properties, acting as a DNA cross-linking agent. The synthesis of high-purity TGIC is paramount for ensuring consistent performance and minimizing impurities that could interfere with its intended applications.

Primary Synthesis Pathway: Reaction of Cyanuric Acid and Epichlorohydrin

The most prevalent industrial method for synthesizing TGIC involves a two-step process commencing with the reaction of cyanuric acid with an excess of epichlorohydrin, followed by dehydrochlorination.[1][2][3][4]

Step 1: Addition Reaction

In the initial step, cyanuric acid is reacted with a significant molar excess of epichlorohydrin in the presence of a phase transfer catalyst. This reaction leads to the formation of a mixture of chlorinated intermediates.

Reaction Scheme: Cyanuric Acid + 3 Epichlorohydrin → Tris(3-chloro-2-hydroxypropyl) isocyanurate

Commonly used phase transfer catalysts include quaternary ammonium salts such as benzyl trimethyl ammonium chloride or tetramethylammonium chloride.[1][2][3] The reaction is typically carried out at elevated temperatures, generally between 80°C and 120°C, for a duration of 1 to 6 hours.[1][5]

Step 2: Dehydrochlorination (Epoxidation)

The second step involves the dehydrochlorination of the intermediate product using a strong base, typically sodium hydroxide. This results in the formation of the three epoxide rings of the TGIC molecule. This reaction is highly exothermic and requires careful temperature control, often conducted at temperatures between 15°C and 50°C.

Reaction Scheme: Tris(3-chloro-2-hydroxypropyl) isocyanurate + 3 NaOH → this compound + 3 NaCl + 3 H₂O

The resulting product is a crude mixture containing TGIC, unreacted epichlorohydrin, salts, and byproducts.

Experimental Protocol: A Representative Synthesis

The following protocol is a composite of methodologies described in the patent literature.[1][2][3][4]

Materials:

-

Cyanuric acid

-

Epichlorohydrin (in molar excess)

-

Benzyl trimethyl ammonium chloride (catalyst)

-

Sodium hydroxide (aqueous solution)

-

Dichloromethane (or other suitable solvent for extraction)

-

Methanol (for purification)

-

Deionized water

Procedure:

-

Charge a reaction vessel with cyanuric acid, epichlorohydrin, and the phase transfer catalyst.

-

Heat the mixture to a temperature between 95°C and 110°C and maintain for 3 to 6 hours with continuous stirring.[1][5]

-

Cool the reaction mixture to approximately 40-50°C.

-

Slowly add a concentrated solution of sodium hydroxide to the mixture, ensuring the temperature is maintained below 50°C to control the exothermic reaction.

-

After the addition of sodium hydroxide is complete, continue stirring for an additional 1-2 hours to ensure complete dehydrochlorination.

-

Separate the organic layer, which contains the crude TGIC, from the aqueous layer containing salts and other impurities.

-

Wash the organic layer with water to remove residual salts.

-

Remove the excess epichlorohydrin and the extraction solvent by vacuum distillation.

-

The resulting crude TGIC can then be purified by recrystallization.

Quantitative Data for the Primary Synthesis Pathway

| Parameter | Value Range | Source |

| Molar Ratio (Epichlorohydrin:Cyanuric Acid) | 3:1 to 18:1 | [1][5] |

| Catalyst | Benzyl trimethyl ammonium chloride, Tetramethylammonium chloride | [1][3] |

| Reaction Temperature (Step 1) | 80°C - 120°C | [1][4] |

| Reaction Time (Step 1) | 1 - 6 hours | [1][5] |

| Dehydrochlorination Temperature | 15°C - 50°C | [4] |

| Yield | 67% - >95% | [1][5] |

| Purity (after purification) | >98% | [1] |

Alternative Synthesis Pathway: Epoxidation of Triallyl Isocyanurate

An alternative route to TGIC involves the epoxidation of triallyl isocyanurate (TAIC). This method can produce TGIC with very low levels of residual chlorine, which is advantageous for electronic applications.[6]

Reaction Scheme

This process typically utilizes an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst and a nitrile compound.

Reaction Scheme: Triallyl isocyanurate + 3 H₂O₂ → this compound + 3 H₂O

Experimental Protocol: A Representative Synthesis

The following protocol is based on patent literature describing the epoxidation of TAIC.[6]

Materials:

-

Triallyl isocyanurate (TAIC)

-

Hydrogen peroxide (30% solution)

-

A nitrile (e.g., acetonitrile)

-

A bicarbonate salt (e.g., potassium bicarbonate) for pH control

-

An alcohol (e.g., methanol or ethanol) as a solvent

Procedure:

-

In a reaction vessel, dissolve triallyl isocyanurate in the chosen alcohol and nitrile.

-

Add the bicarbonate salt to the mixture.

-

Slowly add the hydrogen peroxide solution while maintaining the reaction temperature between 25°C and 60°C.

-

After the initial addition, continue to stir the reaction mixture for 6 to 10 hours. A supplemental addition of hydrogen peroxide may be necessary to drive the reaction to completion.

-

Upon completion, the reaction mixture is processed to isolate the TGIC. This may involve filtration, extraction, and finally recrystallization to obtain the pure product.

Quantitative Data for the Alternative Synthesis Pathway

| Parameter | Value Range | Source |

| Oxidizing Agent | 30% Hydrogen Peroxide | [6] |

| Catalyst System | Nitrile and Bicarbonate | [6] |

| Reaction Temperature | 25°C - 60°C | [6] |

| Reaction Time | 6 - 10 hours | [6] |

| Yield | >80% | [6] |

| Purity | High, with low residual chlorine | [6] |

Purification of this compound

Achieving high purity is a critical step in the production of TGIC. The most common method for purification is recrystallization.

Recrystallization Protocol

Solvents: Methanol and water are frequently cited as effective solvents for the recrystallization of TGIC.[1][7]

Procedure:

-

Dissolve the crude TGIC in a minimum amount of the chosen solvent (e.g., methanol) at an elevated temperature (e.g., 60-65°C) to ensure complete dissolution.[1]

-

Once dissolved, the solution is slowly cooled to room temperature to allow for the formation of crystals.

-

Further cooling in an ice bath (0-5°C) can be employed to maximize the yield of the crystalline product.[1]

-

The purified TGIC crystals are then collected by filtration.

-

The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

Finally, the purified TGIC is dried under vacuum to remove any residual solvent.

Process Visualizations

Primary Synthesis Pathway Workflow

Caption: Workflow for the primary synthesis and purification of TGIC.

Alternative Synthesis Pathway

Caption: Alternative synthesis of TGIC via epoxidation of triallyl isocyanurate.

Conclusion

The synthesis of high-purity this compound can be effectively achieved through two primary routes: the reaction of cyanuric acid with epichlorohydrin followed by dehydrochlorination, and the epoxidation of triallyl isocyanurate. The former is the more traditional and widely used industrial method, capable of producing high yields of TGIC. The latter offers the advantage of producing a product with very low residual chlorine content. In both pathways, the final purification step, typically recrystallization, is crucial for achieving the high purity required for specialized applications. The selection of the synthesis route will depend on the desired purity specifications, cost considerations, and the specific requirements of the end-use application. Careful control of reaction parameters and purification procedures is essential for obtaining a high-quality final product.

References

- 1. US20150232458A1 - Process for preparation of this compound (tgic) - Google Patents [patents.google.com]

- 2. An Improved Process For Preparation Of this compound [quickcompany.in]

- 3. A kind of production method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103319469A - this compound production method - Google Patents [patents.google.com]

- 5. SYNTHESIS OF this compound | Semantic Scholar [semanticscholar.org]

- 6. CN102603721A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Crystallization process in synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Analysis of Triglycidyl Isocyanurate (TGIC): A Technical Guide

Abstract

Triglycidyl isocyanurate (TGIC) is a key crosslinking agent utilized extensively in the production of polyester powder coatings, lending durability and weather resistance to the final product. A thorough understanding of its chemical structure is paramount for quality control, reaction monitoring, and the development of new formulations. This technical guide provides an in-depth overview of the spectroscopic analysis of TGIC, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data interpretation, and spectral data are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and material science.

Introduction

This compound (C₁₂H₁₅N₃O₆), a heterocyclic epoxy compound, is characterized by a central isocyanurate ring to which three glycidyl groups are attached. The reactivity and performance of TGIC are dictated by the integrity of its epoxy rings and the isocyanurate core. Spectroscopic techniques such as FTIR and NMR are indispensable tools for verifying the structure of TGIC, identifying impurities, and studying its polymerization behavior. This guide outlines the principles and methodologies for the spectroscopic characterization of TGIC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of TGIC is distinguished by characteristic absorption bands corresponding to the isocyanurate ring and the epoxy groups.

Experimental Protocol: FTIR Analysis of TGIC

A common and effective method for the FTIR analysis of solid TGIC is the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound (TGIC) powder

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Weigh approximately 1-2 mg of TGIC and 100-200 mg of dry KBr.

-

Grind the KBr in the mortar to a fine powder.

-

Add the TGIC sample to the KBr and continue grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.

-

-

Pellet Formation:

-

Transfer a portion of the TGIC/KBr mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Data Presentation: Characteristic FTIR Absorption Bands of TGIC

The FTIR spectrum of TGIC displays several key absorption peaks that are indicative of its molecular structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000 | C-H stretching | Epoxide Ring |

| ~1700 | C=O stretching | Isocyanurate Ring (Amide) |

| ~1460 | C-H bending | Methylene (CH₂) Groups |

| ~1260 | C-N stretching | Isocyanurate Ring |

| ~910 | Asymmetric C-O-C stretching (ring breathing) | Epoxide Ring |

| ~840 | Symmetric C-O-C stretching (ring breathing) | Epoxide Ring |

Note: The peak at approximately 1700 cm⁻¹ is a strong and characteristic band for the isocyanurate ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. Both ¹H and ¹³C NMR are crucial for the characterization of TGIC.

Experimental Protocol: NMR Analysis of TGIC

Materials and Equipment:

-

This compound (TGIC)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of TGIC in approximately 0.6-0.7 mL of deuterated solvent.

-

For ¹³C NMR, a higher concentration of 50-100 mg of TGIC in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Ensure the TGIC is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Presentation: ¹H and ¹³C NMR Spectral Data of TGIC

¹H NMR (Proton NMR): The proton NMR spectrum of TGIC is expected to show signals corresponding to the protons of the glycidyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 - 2.8 | Multiplet | 6H | -CH₂ protons of the epoxide ring |

| ~3.2 - 3.4 | Multiplet | 3H | -CH proton of the epoxide ring |

| ~3.8 - 4.3 | Multiplet | 6H | -CH₂ protons attached to the nitrogen atom |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the different carbon environments in the TGIC molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~44 - 46 | -CH₂ carbons of the epoxide ring |

| ~48 - 50 | -CH carbons of the epoxide ring |

| ~42 - 44 | -CH₂ carbons attached to the nitrogen atom |

| ~148 - 150 | C=O carbons of the isocyanurate ring |

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a solid sample like TGIC involves several key stages, from initial sample preparation to the final interpretation of the spectral data.

Conclusion

FTIR and NMR spectroscopy are indispensable analytical techniques for the structural characterization of this compound. FTIR provides rapid confirmation of the presence of key functional groups, namely the isocyanurate ring and epoxide moieties. NMR, in turn, offers a detailed map of the proton and carbon framework of the molecule. The experimental protocols and spectral data presented in this guide provide a solid foundation for researchers and professionals working with TGIC, enabling robust quality control and facilitating further research and development. It is important to note the current lack of a comprehensive, publicly available, and fully assigned NMR spectral database for pure TGIC, which highlights an area for future academic and industrial investigation.

References

In-Depth Technical Guide: Thermal Degradation Profile of Triglycidyl Isocyanurate (TGIC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound widely utilized as a crosslinking agent in polyester powder coatings, imparting excellent durability and weather resistance. Understanding its thermal degradation profile is paramount for ensuring product stability, predicting material lifetime, and assessing potential hazards associated with its decomposition. This technical guide provides a comprehensive overview of the thermal degradation of TGIC, detailing its decomposition pathways, the analytical techniques employed for its characterization, and the kinetic parameters governing its breakdown.

Introduction

This compound (C₁₂H₁₅N₃O₆) is characterized by a stable s-triazine ring functionalized with three glycidyl epoxy groups. Its thermal stability is a key performance attribute; however, at elevated temperatures, it undergoes complex degradation processes. The primary hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). When heated to decomposition, it can also emit toxic vapors of cyanides.[1] This guide synthesizes available data on the thermal analysis of TGIC, focusing on insights gained from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermal Analysis of this compound

The thermal degradation of TGIC is typically investigated using a combination of TGA and DSC, often coupled with evolved gas analysis techniques like mass spectrometry or FTIR to identify the decomposition products in real-time.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability and decomposition kinetics. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions and exothermic or endothermic decomposition events.

While specific TGA/DSC data for pure TGIC at multiple heating rates is not extensively published in readily available literature, studies on isocyanurates and TGIC-containing systems provide valuable insights. The thermal decomposition of isocyanurates is known to involve the breakdown of the s-triazine ring at temperatures above 400°C, leading to the formation of free isocyanate groups.

Table 1: Summary of Expected TGA/DSC Data for this compound

| Parameter | Expected Value/Range | Analytical Technique | Notes |

| Melting Point | 85-110 °C | DSC | |

| Onset Decomposition Temperature (Tonset) | > 250 °C | TGA | Dependent on heating rate and atmosphere. |

| Peak Decomposition Temperature (Tpeak) | > 300 °C | TGA/DTG | Dependent on heating rate and atmosphere. |

| Mass Loss | Multi-stage process | TGA | |

| Decomposition Enthalpy (ΔHd) | Exothermic | DSC |

Note: The values presented are estimates based on available literature on related compounds and TGIC-containing formulations. Specific values for pure TGIC will vary with experimental conditions.

Kinetic Analysis of Thermal Degradation

The kinetics of thermal decomposition, particularly the activation energy (Ea), can be determined from TGA data obtained at multiple heating rates using isoconversional methods such as the Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) models. A lower activation energy suggests a higher propensity for the material to decompose.

Table 2: Kinetic Parameters of Thermal Degradation

| Kinetic Model | Parameter | Value | Notes |

| Isoconversional Methods (e.g., Kissinger, FWO, KAS) | Activation Energy (Ea) | Varies with conversion (α) | Requires TGA data from multiple heating rates. |

| Pre-exponential Factor (A) | Dependent on the reaction model | Can be calculated from the activation energy. |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the specific chemical compounds produced during the thermal degradation of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

-

Nitrogen-containing compounds: Isocyanates, nitriles, and other fragments from the s-triazine ring.

-

Oxygenated compounds: Aldehydes, ketones, and alcohols from the decomposition of the glycidyl groups.

-

Hydrocarbons: Alkenes and aromatic compounds.

-

Simple gases: Carbon monoxide, carbon dioxide, and water.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and comparable data. The following sections outline generalized procedures for the key analytical techniques discussed.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of pure TGIC (typically 5-10 mg) is weighed accurately into a ceramic or aluminum crucible.

-

Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature (e.g., 600 °C).

-

Hold at the final temperature for a short period to ensure complete decomposition.

-

-

Data Analysis: Record the mass loss as a function of temperature. The first derivative of the TGA curve (DTG) is used to determine the peak decomposition temperatures.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of pure TGIC (typically 2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected decomposition range (e.g., 450 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic events are identified and quantified.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of pure TGIC (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis Conditions: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

-

GC-MS Conditions:

-

GC Column: A capillary column suitable for separating a wide range of volatile and semi-volatile compounds (e.g., a DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp to separate the pyrolysis products (e.g., start at 40 °C, ramp to 300 °C).

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-550.

-

-

Data Analysis: The separated compounds are identified by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

Logical Workflow for Thermal Degradation Analysis

Caption: Workflow for TGIC Thermal Analysis.

Postulated Thermal Degradation Pathway of TGIC

Caption: Postulated TGIC Degradation Pathway.

Conclusion

The thermal degradation of this compound is a complex process involving multiple stages, including the decomposition of the glycidyl side chains and the eventual cleavage of the s-triazine ring at higher temperatures. While comprehensive data on pure TGIC is limited in the public domain, analysis of related compounds and TGIC-containing systems provides a foundational understanding of its degradation profile. For a complete and precise characterization, further experimental studies on pure TGIC using TGA, DSC, and Py-GC-MS at various heating rates and in different atmospheres are recommended. Such data would be invaluable for refining kinetic models, accurately predicting material performance at elevated temperatures, and ensuring the safe handling and application of this important industrial chemical.

References

An In-depth Technical Guide on the Solubility of Triglycidyl Isocyanurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Triglycidyl isocyanurate (TGIC) in a range of organic solvents. The information compiled herein is intended to support research, development, and formulation activities involving this compound.

This compound is a heterocyclic epoxy compound widely utilized as a cross-linking agent in polyester powder coatings, adhesives, and in the electronics industry.[1] Its solubility characteristics are a critical parameter for its application, dictating solvent selection for synthesis, formulation, and analytical procedures.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents. The following table summarizes the available quantitative and semi-quantitative solubility data from various technical sources. It is important to note that TGIC is commercially available in different grades, such as Araldite PT 810 and TEPIC, which may exhibit slight variations in solubility due to purity and isomeric composition.[2][3]

| Organic Solvent | Temperature (°C) | Solubility | Reference |

| Methanol | 25 | 7.3% (w/w) | [2] |

| Toluene | 25 | 3% (w/w) | [2] |

| Isopropanol | 25 | 1% (w/w) | [2] |

| Epichlorohydrin | 25 | <22% (w/w) | [2] |

| Dimethylformamide (DMF) | Room Temperature | >10% | |

| Dimethyl sulfoxide (DMSO) | Room Temperature | >10% | |

| Acetonitrile | Room Temperature | >10% | |

| Tetrachloroethane | Room Temperature | >10% | |

| Acetone | 20 | < 1 g/L | [3] |

Note on Acetone Solubility: There is a notable discrepancy in the reported solubility of TGIC in acetone. While some sources indicate it is soluble, one technical document specifies a solubility of less than 1 g/L at 20°C.[3] This suggests that while it may be considered soluble for certain applications, its solubility might be limited under specific conditions. Users are advised to perform their own solubility tests for this solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely used "shake flask" or isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other appropriate analytical instrumentation (e.g., Gas Chromatography)

-

Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of TGIC to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To avoid precipitation, it is critical to maintain the temperature during this step.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any suspended solid particles.

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of TGIC of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to construct a calibration curve.

-

Analyze the diluted sample solution under the same analytical conditions.

-

Determine the concentration of TGIC in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of TGIC in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining TGIC solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by quantitative data and a detailed experimental protocol. Researchers are encouraged to adapt the provided methodology to their specific experimental conditions and analytical capabilities.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound (CICADS) [inchem.org]

- 3. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]

An In-Depth Technical Guide to the Isomers and Stereochemistry of Triglycidyl Isocyanurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of Triglycidyl isocyanurate (TGIC), a trifunctional epoxy compound with significant industrial and emerging therapeutic applications. This document details the structural nuances of its stereoisomers, methods for their separation and characterization, and delves into the biological pathways associated with their activity.

Introduction to this compound (TGIC)

This compound (TGIC) is a heterocyclic epoxy compound characterized by a triazine ring functionalized with three glycidyl groups. Its chemical formula is C₁₂H₁₅N₃O₆, and its molecular weight is 297.27 g/mol .[1] TGIC is primarily used as a cross-linking agent in polyester powder coatings to enhance their durability, heat resistance, and weatherability.[2] Beyond its industrial applications, the α-isomer of TGIC has demonstrated noteworthy anti-tumor properties, sparking interest in its therapeutic potential.[1]

Isomers and Stereochemistry

The TGIC molecule contains three chiral centers, leading to the existence of stereoisomers. The commercial form of TGIC is a mixture of two diastereomeric racemates: α-TGIC and β-TGIC.[3]

-

α-TGIC: This isomer is a racemate of the (R,R,S) and (S,S,R) enantiomers.

-

β-TGIC: This isomer is a racemate of the (R,R,R) and (S,S,S) enantiomers.

These diastereomers exhibit distinct physical and chemical properties, which are crucial for their separation and have implications for their biological activity.

References

A Comprehensive Technical Guide to the Safe Handling of Triglycidyl Isocyanurate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the handling of Triglycidyl isocyanurate (TGIC) within a laboratory environment. Given its toxicological profile, a thorough understanding and implementation of safety protocols are paramount to ensure the well-being of all personnel.

Chemical and Physical Properties

This compound is a trifunctional epoxy compound primarily used as a cross-linking agent in polyester powder coatings, adhesives, and laminates.[1][2][3] It is a white granular solid or powder with no discernible odor at room temperature.[2][4][5] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 2451-62-9 | [1] |

| Molecular Formula | C₁₂H₁₅N₃O₆ | [1][4] |

| Molecular Weight | 297.26 g/mol | [1][6] |

| Appearance | White powder or granules | [1][2][5] |

| Melting Point | 90-125°C (Technical Grade) | [5] |

| Boiling Point | 438.78°C (rough estimate) | [2][3] |

| Density | 1.42 - 1.46 g/cm³ | [2][5] |

| Vapor Pressure | <0.007 Pa at 20°C | [2][6] |

| Water Solubility | <0.1 g/100 mL at 20°C | [3] |

| Solubility in Organic Solvents | Soluble in acetone, methyl ethyl ketone (MEK), toluene, and ethyl acetate. | [1] |